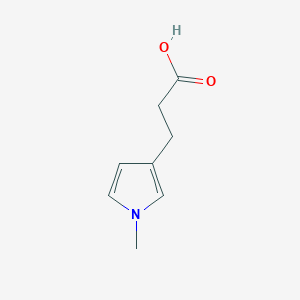![molecular formula C17H14N2O3S B2704895 2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 927983-71-9](/img/structure/B2704895.png)
2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid is a synthetic compound that belongs to the class of thiazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against several strains of microbes, demonstrating significant activity (Noolvi et al., 2016).
Crystal Structure Analysis
- Studies on conformational comparisons between phenoxyacetic acid derivatives in adducts and those in the free form provide insights into the structural aspects of these compounds, potentially informing their chemical behavior and applications (Lynch et al., 2003).
Biocatalysis for Synthesis of Antioxidants
- The use of p-hydroxyphenylacetate 3-hydroxylase as a biocatalyst for the synthesis of trihydroxyphenolic acids, which are strong antioxidants with potential as medicinal agents, showcases the utility of enzymatic approaches in creating compounds with enhanced biological activities (Dhammaraj et al., 2015).
Chemical Modifier of Antibiotics
- The efficient preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a chemical modifier of cephalosporin antibiotics, highlights the importance of such compounds in enhancing the efficacy of existing antimicrobial agents (Kanai et al., 1993).
Potential Anti-inflammatory Agents
- Synthesis and characterization of (thiazolylethenyl)phenols as potential anti-inflammatories, through the reaction of thiazole 4- and 5-acetic acid derivatives, suggest the applicability of related compounds in developing new anti-inflammatory treatments (Unangst & Connor, 1992).
properties
IUPAC Name |
2-[2-(4-phenoxyanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(21)10-13-11-23-17(19-13)18-12-6-8-15(9-7-12)22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYETGQAPPDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B2704813.png)


![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2704818.png)

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate](/img/structure/B2704823.png)
![3-[4-(Difluoromethoxy)phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B2704826.png)
![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2704827.png)
![2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2704829.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2704832.png)

![N-[4-(1,3-Thiazol-2-yl)butan-2-yl]prop-2-enamide](/img/structure/B2704834.png)
